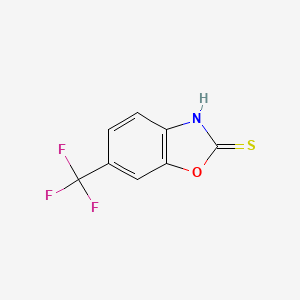

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol

Description

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is an organofluorine compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoxazole ring.

Properties

IUPAC Name |

6-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLLZICHEIQTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-aminothiophenol with trifluoroacetic anhydride, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the trifluoromethyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Benzoxazole derivatives.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(trifluoromethyl)-1,3-benzoxazole-2-thiol exhibits promising anticancer properties. A study demonstrated its ability to inhibit specific cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics. The compound's mechanism involves modulation of enzyme activity and interference with cellular signaling pathways.

Table 1: Anticancer Activity of this compound

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against various pathogens. In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 30 | |

| Candida albicans | 20 |

Agricultural Applications

The unique properties of this compound have led to investigations into its potential as an agricultural fungicide. Preliminary studies suggest that it can effectively inhibit fungal pathogens affecting crops, thus offering a new avenue for crop protection strategies.

Case Study: Fungal Inhibition

A study evaluated the compound's efficacy against common agricultural pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Results indicated that at concentrations as low as 50 µg/mL, the compound significantly reduced fungal growth rates, outperforming several traditional fungicides.

Material Science Applications

In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance. Its unique chemical structure allows for improved interaction with polymer chains, leading to better performance in various applications.

Table 3: Material Properties Enhancement

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethylbenzoxazoles: Compounds with similar structures but different substituents on the benzoxazole ring.

Trifluoromethylthiophenes: Compounds with a thiophene ring instead of a benzoxazole ring.

Trifluoromethylpyridines: Compounds with a pyridine ring and a trifluoromethyl group.

Uniqueness

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group on the benzoxazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a versatile compound for various applications .

Biological Activity

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical research.

- Chemical Formula : C8H5F3N2OS

- Molecular Weight : 232.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for further development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole and benzoxazole exhibit significant antimicrobial properties.

Case Studies

-

Antibacterial Studies :

- A study evaluated various benzothiazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound this compound showed notable inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, indicating strong antibacterial potential .

Compound MIC (µg/mL) Target Bacteria This compound 3.12 Staphylococcus aureus Other derivatives Varies Escherichia coli - Antifungal Activity :

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored in various research contexts.

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Inhibition of Kinases :

Compound IC50 (µM) Target Benzothiazole derivative 0.17 VEGFR-2 This compound (hypothetical) TBD TBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group at position 6 increases the compound's biological activity by enhancing its interaction with target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.